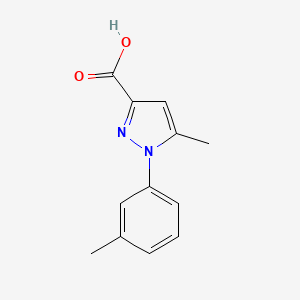

5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid

Description

5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a carboxylic acid group at position 3, a methyl group at position 5, and an M-tolyl (4-methylphenyl) substituent at position 1 of the pyrazole ring.

The synthesis typically involves cyclocondensation reactions. For example, in a method analogous to and , methyl 4-(4-methylphenyl)-2,4-dioxobutanoate reacts with hydrazine derivatives under acidic reflux conditions (e.g., HCl in methanol) to form the pyrazole core, followed by hydrolysis to yield the carboxylic acid group .

Properties

IUPAC Name |

5-methyl-1-(3-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-3-5-10(6-8)14-9(2)7-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHHQJGCVBLDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent functional group modifications . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalyzed processes to achieve high yields and selectivity. For example, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives can be used to produce N-arylpyrazoles in very good yields . Additionally, the use of microwave-assisted synthesis and green chemistry approaches has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution reactions.

Major Products:

Oxidation: Pyrazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid exhibits various biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Effects : Its potential for pain relief has been noted, warranting further investigation into its mechanisms of action.

- Antimicrobial Activity : Like many pyrazole derivatives, it may possess antimicrobial properties, which could be explored for pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid:

-

Medicinal Chemistry :

- A study published in Medicinal Chemistry highlighted the compound's structural analogs showing significant anti-inflammatory effects in animal models, suggesting its potential for therapeutic use in treating inflammatory diseases .

- Agrochemical Applications :

- Pharmacological Studies :

Mechanism of Action

The mechanism of action of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. As a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The compound’s ability to inhibit enzyme activity is attributed to its structural features, which allow it to fit into the enzyme’s active site and block substrate access.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The M-tolyl group in the target compound increases hydrophobicity compared to furyl or methoxy substituents, impacting solubility and membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., COOH) at position 3 enhance acidity, while electron-donating groups (e.g., OCH₃ at position 3) reduce reactivity in nucleophilic environments .

Functional and Mechanistic Differences

- Bioactivity : The M-tolyl group may enhance binding to aromatic receptors (e.g., kinase domains), whereas furyl derivatives exhibit stronger π-π stacking with biological targets .

- Stability : Methoxycarbonyl derivatives are prone to hydrolysis under basic conditions, unlike the more stable M-tolyl variant .

Research Implications

The structural versatility of pyrazole-3-carboxylic acids allows tailored modifications for drug design. For instance, the M-tolyl group’s hydrophobicity makes the target compound a candidate for CNS-targeting therapeutics, while furyl analogs could optimize solubility for aqueous formulations .

Biological Activity

5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific structure includes a methyl group and a tolyl group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 1020723-33-4 |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, one study reported an IC50 value for COX-2 inhibition in the range of 0.02–0.04 μM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Potential

Emerging research suggests that 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid may possess anticancer properties. Preliminary studies have shown that it exhibits antiproliferative effects against several human tumor cell lines, with growth inhibition values (GI50) in the nanomolar range. This activity is thought to be mediated through induction of apoptosis and cell cycle arrest .

The biological activity of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid can be attributed to its interaction with specific molecular targets:

- COX Inhibition : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins.

- Antimicrobial Mechanisms : The compound may interfere with bacterial protein synthesis or disrupt membrane integrity.

- Apoptotic Pathways : In cancer cells, it may activate caspases and other proteins involved in programmed cell death.

Case Studies

- In Vivo Anti-inflammatory Study : A study utilizing a carrageenan-induced rat paw edema model demonstrated that administration of this pyrazole derivative significantly reduced edema compared to control groups, suggesting effective anti-inflammatory action .

- Anticancer Efficacy : In a comparative study on various pyrazole derivatives, 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid was found to be one of the most effective compounds against breast cancer cell lines, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared by reacting hydrazide derivatives with carbonyl-containing substrates (e.g., ethyl 2-cyano-3-ethoxyacrylate) under reflux conditions. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like -COOH or -COOR), ¹H-NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular weight). Elemental analysis ensures purity .

Q. How can researchers assess the purity of synthesized 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid?

Purity is validated through elemental analysis (C, H, N content) and chromatographic methods (e.g., HPLC or TLC). For example, in related pyrazole-carboxylic acids, >95% purity is confirmed via GC or HPLC, as noted in reagent catalogs . Melting point determination (e.g., 150–152°C for structural analogs) also serves as a preliminary purity check .

Q. What spectroscopic techniques are critical for structural elucidation of pyrazole-carboxylic acid derivatives?

- ¹H-NMR : Identifies substituent positions (e.g., methyl or tolyl groups) and aromatic proton environments.

- IR Spectroscopy : Confirms carboxylic acid (-COOH) stretches (~2500–3500 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O).

- Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 202.20 for C11H10N2O2 analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid?

Yield optimization involves:

- Catalyst screening : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) to accelerate reaction kinetics while minimizing side products .

Q. What methodologies are used to evaluate the pharmacological activity of this compound?

- In vitro assays : Enzyme inhibition studies (e.g., COX-1/COX-2 for anti-inflammatory activity) using spectrophotometric methods.

- In vivo models : Rodent pain models (e.g., acetic acid-induced writhing) for analgesic screening.

- Toxicity profiling : Ulcerogenic activity assessment in gastric mucosa models .

Q. How can computational modeling predict the physicochemical properties of 5-Methyl-1-M-tolyl-1H-pyrazole-3-carboxylic acid?

Tools like Density Functional Theory (DFT) calculate logP (lipophilicity), pKa (acidity), and solubility. Predicted properties (e.g., boiling point ~502°C for analogs) guide experimental design for stability and bioavailability studies .

Q. What strategies mitigate decomposition during storage or handling?

- Stability studies : Thermal gravimetric analysis (TGA) identifies decomposition temperatures (e.g., >200°C for related compounds).

- Storage conditions : Anhydrous environments at 2–8°C prevent hydrolysis of the carboxylic acid group.

- Incompatibility testing : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. How do structural modifications influence bioactivity?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability.

- Salt formation : Sodium or potassium salts improve aqueous solubility for in vivo applications.

- Heterocyclic fusion : Triazolothiadiazine derivatives exhibit enhanced mTOR/p70S6K inhibition in cancer models .

Methodological Notes

- Contradictory Data : Some studies report varying melting points (e.g., 144–145°C vs. 212–216°C for positional isomers), necessitating rigorous validation via DSC .

- Unreliable Sources : Commercial data (e.g., pricing or non-peer-reviewed synthesis protocols) are excluded per guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.